
2,4,5,6-Tetrachlorobenzene-1,3-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4,5,6-Tetrachlorobenzene-1,3-diamine is a chemical compound with the molecular formula C₆H₄Cl₄N₂ It is a derivative of benzene, where four chlorine atoms and two amino groups are substituted at the 2, 4, 5, and 6 positions, and the 1 and 3 positions, respectively
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5,6-Tetrachlorobenzene-1,3-diamine typically involves the chlorination of benzene derivatives followed by amination. One common method is the electrophilic halogenation of benzene or chlorobenzenes to introduce chlorine atoms at the desired positions . The subsequent introduction of amino groups can be achieved through nucleophilic substitution reactions using suitable amine sources under controlled conditions .
Industrial Production Methods
Industrial production of this compound involves large-scale chlorination and amination processes. These processes are optimized for high yield and purity, often utilizing catalysts and specific reaction conditions to ensure efficient production. The exact methods may vary depending on the manufacturer and the intended application of the compound .
化学反応の分析
Types of Reactions
2,4,5,6-Tetrachlorobenzene-1,3-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into less chlorinated or deaminated products.
Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or alkyl halides are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized benzene derivatives .
科学的研究の応用
2,4,5,6-Tetrachlorobenzene-1,3-diamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds and materials.
Biology: Research studies explore its potential biological activities and interactions with biomolecules.
Medicine: Investigations into its pharmacological properties and potential therapeutic uses are ongoing.
Industry: It serves as a precursor for the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2,4,5,6-Tetrachlorobenzene-1,3-diamine involves its interaction with specific molecular targets and pathways. The compound’s chlorine atoms and amino groups enable it to form strong bonds with various substrates, influencing biochemical processes. Detailed studies on its molecular interactions and pathways are essential to fully understand its effects .
類似化合物との比較
Similar Compounds
- 1,2,3,4-Tetrachlorobenzene
- 1,2,3,5-Tetrachlorobenzene
- 1,2,4,5-Tetrachlorobenzene
- 1,3-Diamino-2,4,5,6-tetrabromobenzene
Uniqueness
2,4,5,6-Tetrachlorobenzene-1,3-diamine is unique due to the specific arrangement of chlorine atoms and amino groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .
特性
CAS番号 |
26288-19-7 |
|---|---|
分子式 |
C6H4Cl4N2 |
分子量 |
245.9 g/mol |
IUPAC名 |
2,4,5,6-tetrachlorobenzene-1,3-diamine |
InChI |
InChI=1S/C6H4Cl4N2/c7-1-2(8)5(11)4(10)6(12)3(1)9/h11-12H2 |
InChIキー |
DTUNENHHMJQMSM-UHFFFAOYSA-N |
正規SMILES |
C1(=C(C(=C(C(=C1Cl)Cl)Cl)N)Cl)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{(1e)-3-[4-(4,6-Diamino-1,3,5-triazin-2-yl)phenyl]triaz-1-en-1-yl}benzonitrile](/img/structure/B14690412.png)
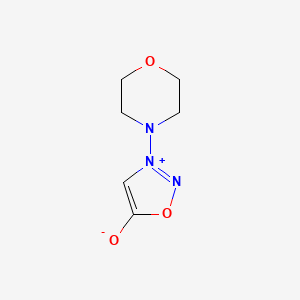
![5-Methyl[1]benzothieno[2,3-g]isoquinoline](/img/structure/B14690420.png)
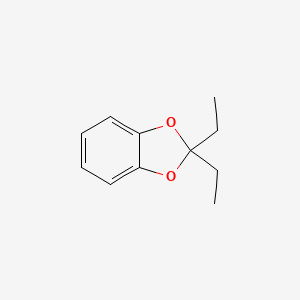
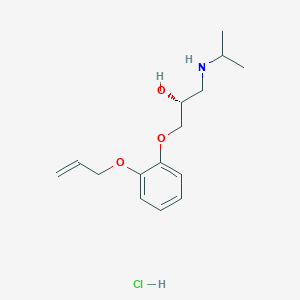
![[Naphthalene-1,4-diylbis(oxy)]bis(trimethylsilane)](/img/structure/B14690441.png)
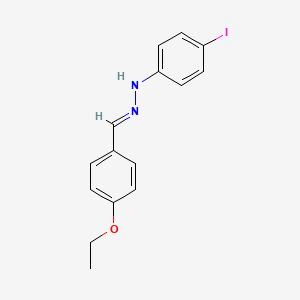
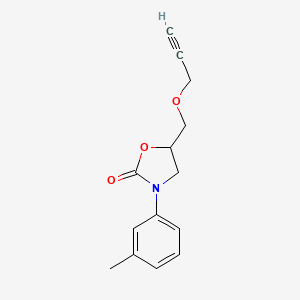
![Ethanol, 2,2'-[[3-(trimethoxysilyl)propyl]imino]bis-](/img/structure/B14690468.png)
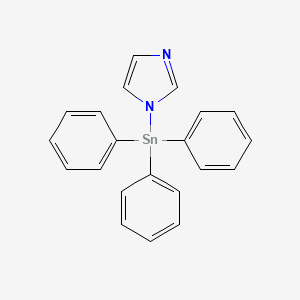

![1,1'-[Peroxybis(carbonyloxy)]bis(chloroethane)](/img/structure/B14690483.png)

![2,4-Dichloro-1-{4-nitro-3-[(propan-2-yl)oxy]phenoxy}benzene](/img/structure/B14690497.png)
